molecular formula C4H7IO2 B8776303 Methyl 2-iodopropanoate CAS No. 56905-18-1

Methyl 2-iodopropanoate

Cat. No.: B8776303
CAS No.: 56905-18-1
M. Wt: 214.00 g/mol
InChI Key: BALADIHEPAEKQJ-UHFFFAOYSA-N
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Description

Methyl 2-iodopropanoate is an organic compound with the molecular formula C₄H₇IO₂ and a molecular weight of 214.0016 g/mol It is a methyl ester derivative of 2-iodopropanoic acid and is characterized by the presence of an iodine atom attached to the second carbon of the propionate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-iodopropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-iodopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of methyl-2-iodopropionate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-iodopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-iodopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl-2-iodopropionate involves its reactivity due to the presence of the iodine atom. The iodine atom makes the compound susceptible to nucleophilic attack, facilitating substitution reactions. Additionally, the ester functional group can undergo hydrolysis or reduction, leading to various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • Methyl-2-chloropropionate
  • Methyl-2-bromopropionate
  • Ethyl-2-iodopropionate

Comparison: Methyl 2-iodopropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro and bromo analogs. The iodine atom is larger and more polarizable, making methyl-2-iodopropionate more reactive in substitution reactions. Additionally, the ester group in methyl-2-iodopropionate allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

56905-18-1

Molecular Formula

C4H7IO2

Molecular Weight

214.00 g/mol

IUPAC Name

methyl 2-iodopropanoate

InChI

InChI=1S/C4H7IO2/c1-3(5)4(6)7-2/h3H,1-2H3

InChI Key

BALADIHEPAEKQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)I

Origin of Product

United States

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